Methyl linolelaidate
Overview
Description
Methyl linolelaidate, also known as linolelaidic acid methyl ester, is an organic compound with the molecular formula C19H34O2. It is a methyl ester derivative of linolelaidic acid, which is a trans isomer of linoleic acid. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl linolelaidate is typically synthesized through the esterification of linolelaidic acid with methanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows: [ \text{Linolelaidic Acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to ensure optimal yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the double bonds in its structure. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The compound can be reduced to its corresponding saturated ester using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of methyl stearate.
Substitution: Formation of amides or esters with different alkyl groups.
Scientific Research Applications
Methyl linolelaidate is widely used in scientific research due to its role as a model compound for studying lipid oxidation and metabolism. It is used in:
Chemistry: As a standard for gas chromatography and mass spectrometry analysis of fatty acid methyl esters.
Biology: To study the metabolic pathways of trans fatty acids in biological systems.
Medicine: In research related to the effects of trans fatty acids on human health, particularly in the context of cardiovascular diseases.
Industry: As a component in the formulation of biodiesel and other bio-based products.
Mechanism of Action
The mechanism by which methyl linolelaidate exerts its effects is primarily through its interaction with lipid metabolic pathways. It can be incorporated into cell membranes, affecting their fluidity and function. The compound can also undergo oxidation to form reactive oxygen species, which can have various biological effects, including oxidative stress and inflammation.
Comparison with Similar Compounds
Methyl linoleate: The cis isomer of methyl linolelaidate, which has different physical and chemical properties due to the cis configuration of its double bonds.
Methyl oleate: A monounsaturated fatty acid methyl ester with a single double bond, used as a standard in lipid analysis.
Methyl stearate: A saturated fatty acid methyl ester, used as a reference compound in various analytical techniques.
Uniqueness: this compound is unique due to its trans configuration, which imparts different physical properties compared to its cis counterpart, methyl linoleate. This trans configuration makes it a valuable compound for studying the effects of trans fatty acids in biological systems and their impact on health.
Properties
CAS No. |
2462-85-3 |
---|---|
Molecular Formula |
C19H34O2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
methyl octadeca-9,12-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3 |
InChI Key |
WTTJVINHCBCLGX-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC |
boiling_point |
373.00 to 374.00 °C. @ 760.00 mm Hg |
melting_point |
-35 °C |
2566-97-4 11068-03-4 112-63-0 2462-85-3 |
|
physical_description |
Liquid |
Related CAS |
19680-96-7 |
Synonyms |
9,11-octadecadienoic acid, 13-hydroperoxy-, methyl ester, (9Z,11E) 9,12-octadecadienoic acid (9Z,12Z)-, methyl ester, hydroperoxide methyl (9Z,11E)-13-hydroperoxy-9,11-octadecadienoate methyl 13-hydroperoxy-cis,trans-9,11-octadecadienoate methyl linoleate 13-hydroperoxide, (9Z,11E)- methyl linoleate hydroperoxide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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